molecular formula C5H7ClN2O2 B3051346 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione CAS No. 33109-56-7

5-(Chloromethyl)-5-methylimidazolidine-2,4-dione

Cat. No. B3051346
CAS RN: 33109-56-7
M. Wt: 162.57 g/mol
InChI Key: JKVZBLMUJSAFQZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-5-methylimidazolidine-2,4-dione, also known as Chloromethyl methylimidazolidine carboxamide (CMIC), is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. It is a white crystalline powder that is soluble in water and organic solvents. CMIC has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of CMIC is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly those involved in the regulation of neurotransmitter release. CMIC has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CMIC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. CMIC has also been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, CMIC has been found to have a positive effect on memory and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMIC in lab experiments is its wide range of biological activities. This makes it a promising candidate for drug development. Additionally, CMIC is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using CMIC in lab experiments is its potential toxicity. CMIC has been found to be toxic to certain cell lines at high concentrations, and caution should be exercised when handling and using this compound.

Future Directions

There are several potential future directions for research on CMIC. One area of interest is the development of CMIC-based drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the development of CMIC-based drugs for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of CMIC and its potential side effects.

Scientific Research Applications

CMIC has been studied extensively for its potential applications in the field of pharmaceuticals. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. CMIC has also been found to have a positive effect on memory and learning.

properties

IUPAC Name

5-(chloromethyl)-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c1-5(2-6)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVZBLMUJSAFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436145
Record name 2,4-Imidazolidinedione, 5-(chloromethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-5-methylimidazolidine-2,4-dione

CAS RN

33109-56-7
Record name 2,4-Imidazolidinedione, 5-(chloromethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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